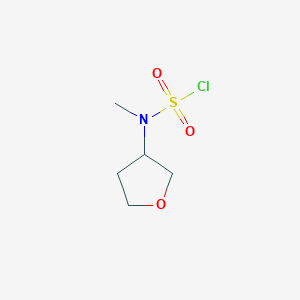

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Description

Properties

IUPAC Name |

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLISAKSISCMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl chloride: A Versatile Building Block in Modern Chemistry

Abstract

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a specialized chemical reagent characterized by the presence of a reactive sulfamoyl chloride group, an N-methyl substituent, and a saturated five-membered oxolane (tetrahydrofuran) ring. While not extensively documented as a standalone bioactive molecule, its true value lies in its role as a versatile building block for introducing the N-methyl-N-(oxolan-3-yl)sulfonamide moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, chemical properties, and reactivity, with a particular focus on its potential applications in medicinal chemistry and drug discovery. We will explore the underlying principles of its synthesis and reactions, offering field-proven insights for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Sulfonamides and Oxolanes

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs with applications ranging from antibacterials to diuretics, anticonvulsants, and antiviral agents.[1][2] This prevalence is due to the sulfonamide's ability to act as a stable, non-hydrolyzable mimic of an amide, its capacity to form crucial hydrogen bonds with biological targets, and its favorable physicochemical properties.[1][2]

Simultaneously, saturated heterocyclic rings like oxolane (tetrahydrofuran) are increasingly incorporated into drug candidates to improve properties such as solubility, metabolic stability, and cell permeability, while providing a three-dimensional structure that can enhance binding to target proteins. The oxolane ring, in particular, can serve as a metabolically stable ether mimic and a scaffold for introducing diverse substituents.

This compound serves as a key intermediate that combines these two valuable motifs. Its primary utility is in the synthesis of N,N-disubstituted sulfonamides, which are important components of many therapeutic agents.[1] This guide will provide the necessary technical details for its effective utilization in a research and development setting.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related structures such as N-methylsulfamoyl chloride.[3][4][5][6]

| Property | Predicted Value/Information | Source |

| CAS Number | 1203597-33-3 | Inferred from supplier data |

| Molecular Formula | C₅H₁₀ClNO₃S | Calculated |

| Molecular Weight | 199.65 g/mol | Calculated |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | [4][5][6] |

| Boiling Point | Predicted to be >200 °C at 760 Torr (with decomposition) | Inferred from related compounds |

| Density | Predicted to be ~1.4-1.5 g/cm³ | Inferred from related compounds |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | General chemical principles |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Moisture sensitive. | [4][5][6] |

Characterization: Standard analytical techniques for confirming the identity and purity of this compound would include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and the presence of the methyl, oxolane, and sulfamoyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl group (typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).

Synthesis of this compound

The most direct and widely adopted method for the synthesis of N,N-disubstituted sulfamoyl chlorides involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂).[1] This method is efficient and proceeds under relatively mild conditions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine (N-methyl-oxolan-3-amine) on the electrophilic sulfur atom of sulfuryl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Caption: Generalized reaction scheme for the synthesis of this compound.

Experimental Protocol

This is a representative protocol based on established methods for analogous transformations.[7][8] Researchers should perform their own optimization.

Materials:

-

N-methyl-oxolan-3-amine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with N-methyl-oxolan-3-amine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: The solution is cooled to 0 °C in an ice-water bath.

-

Base Addition: Triethylamine (1.2 eq) is added to the stirred solution.

-

Sulfuryl Chloride Addition: A solution of sulfuryl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃, water, and brine. The purpose of the bicarbonate wash is to neutralize any remaining acidic species.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary. Due to the reactivity of sulfamoyl chlorides, they are often used immediately in the next step without extensive purification.[7]

Reactivity and Applications in Synthesis

The primary utility of this compound is as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles.[9][10]

Synthesis of Tertiary Sulfonamides

The most common application is the reaction with primary or secondary amines to form tertiary sulfonamides. This reaction is fundamental in drug discovery for linking different molecular fragments.[1][2]

Caption: General workflow for the synthesis of tertiary sulfonamides.

Example Application: MEK Inhibitors While not directly citing the topic compound, related N-alkylsulfamoyl chlorides are used in the preparation of substituted MEK (mitogen-activated protein kinase kinase) inhibitors for cancer therapy.[4][5] The sulfonamide moiety often plays a critical role in binding to the enzyme's active site. The use of this compound would allow for the introduction of a specific, polar, and three-dimensional substituent at this position, potentially improving pharmacokinetic properties.

Other Transformations

The sulfamoyl chloride can also react with other nucleophiles:

-

Alcohols/Phenols: In the presence of a base, it can form sulfamate esters.

-

Organometallic Reagents: Can be used to form sulfones, although this is less common.

-

Water/Hydroxide: Hydrolyzes to form the corresponding sulfonic acid, which is generally an undesired side reaction.

Safety and Handling

Sulfamoyl chlorides, like other sulfonyl chlorides, are reactive and require careful handling.[9]

-

Hazards: They are corrosive and can cause severe skin burns and eye damage.[11] They are also lachrymators and toxic if inhaled or swallowed.[11] The compound is moisture-sensitive and will react with water to release corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable, albeit specialized, synthetic intermediate. Its utility stems from its ability to efficiently introduce the N-methyl-N-(oxolan-3-yl)sulfonamide moiety, a structure that combines the proven pharmacological importance of the sulfonamide group with the beneficial physicochemical properties of the oxolane ring. For medicinal chemists and process development scientists, this reagent represents a strategic tool for modifying lead compounds to enhance their drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in the development of next-generation therapeutics.

References

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Department of Chemistry, Columbia University.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride. Retrieved from [Link]

- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.

- Barceló, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- O'Reilly, M., & Li, J. J. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(118), 97573-97587.

- Javed, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.

- Katritzky, A. R., et al. (2001). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron, 57(3), 501-510.

- BASF. (2026). Safety data sheet. Retrieved from a representative SDS for corrosive and toxic chemical reagents.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [amp.chemicalbook.com]

- 5. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]

- 6. N-Methylsulfamoyl chloride | 10438-96-7 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]

- 10. d-nb.info [d-nb.info]

- 11. download.basf.com [download.basf.com]

An In-depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: Synthesis, Characterization, and Applications

Introduction

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a bespoke chemical intermediate poised for significant impact in the fields of medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The strategic incorporation of an oxolane (tetrahydrofuran) moiety introduces favorable physicochemical properties, such as improved solubility and metabolic stability, making this reagent a valuable building block for novel therapeutic candidates.[3]

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical structure to its synthesis, characterization, and potential applications. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights and detailed methodologies to facilitate the use of this versatile compound in creating next-generation pharmaceuticals.

Chemical Structure and Physicochemical Properties

The unique architecture of this compound, combining a reactive sulfamoyl chloride group with a chiral oxolane ring, offers a distinct three-dimensional profile for molecular design.

Molecular Structure

The structure consists of a central nitrogen atom bonded to a methyl group, a sulfonyl chloride group, and the 3-position of an oxolane ring. The presence of a stereocenter at the C3 position of the oxolane ring means the compound can exist as (R) and (S) enantiomers.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₅H₁₀ClNO₃S | - |

| Molecular Weight | 199.66 g/mol | - |

| Appearance | Colorless to light yellow liquid | Based on similar sulfamoyl chlorides. |

| Boiling Point | > 150 °C (decomposes) | Sulfamoyl chlorides are thermally sensitive. |

| Density | ~1.3 - 1.4 g/cm³ | Estimated based on analogs. |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | The oxolane moiety may confer slight aqueous solubility before hydrolysis. |

Synthesis and Manufacturing

The synthesis of this compound is most practicably achieved through a two-step process, starting from commercially available precursors. The key transformation is the reaction of the corresponding secondary amine with sulfuryl chloride.[1][4]

Synthetic Workflow

The overall synthetic pathway involves the reductive amination of 3-oxotetrahydrofuran to form the secondary amine, followed by sulfonylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-methyl-N-(oxolan-3-yl)amine

-

To a stirred solution of 3-oxotetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add methylamine (2.0 M solution in THF, 1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-methyl-N-(oxolan-3-yl)amine can be purified by distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

CAUTION: This reaction should be performed in a well-ventilated fume hood, as sulfuryl chloride is corrosive and reacts violently with water.[5]

-

To a solution of sulfuryl chloride (SO₂Cl₂, 1.5 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of N-methyl-N-(oxolan-3-yl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM dropwise.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

-

Upon completion, cool the mixture to 0 °C and cautiously quench with ice-water.

-

Separate the organic layer, wash sequentially with cold 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo at low temperature (< 30 °C) to yield the crude product.

-

The product is often used directly in subsequent steps due to its reactivity. If necessary, purification can be attempted by careful vacuum distillation.

Spectroscopic Characterization (Predicted)

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on known values for similar structural motifs.[6][7][8][9]

| Technique | Predicted Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | δ 4.2-4.5 (m, 1H) | CH-N |

| δ 3.8-4.1 (m, 4H) | O-CH₂ and CH₂-O | |

| δ 3.1 (s, 3H) | N-CH₃ | |

| δ 2.1-2.4 (m, 2H) | CH₂ adjacent to CH-N | |

| ¹³C NMR | δ 135-140 | S=O |

| δ 70-75 | O-CH₂ | |

| δ 60-65 | CH-N | |

| δ 35-40 | N-CH₃ | |

| δ 30-35 | CH₂ adjacent to CH-N | |

| IR Spectroscopy | 1370-1380 cm⁻¹ (strong, sharp) | Asymmetric SO₂ stretch |

| 1170-1180 cm⁻¹ (strong, sharp) | Symmetric SO₂ stretch | |

| 1050-1150 cm⁻¹ (strong) | C-O-C stretch (ether) |

Applications in Drug Discovery and Development

This compound serves as a key intermediate for the synthesis of a diverse range of N,N'-disubstituted sulfonamides.[2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, and the oxolane ring can impart desirable ADME (absorption, distribution, metabolism, and excretion) properties.

Role as a Precursor to Bioactive Sulfonamides

The primary application of this reagent is in its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically robust and high-yielding.[4][10]

Caption: Use of the title compound in a typical drug discovery workflow.

The oxolane ring can act as a hydrogen bond acceptor and its non-planar structure can be used to explore chemical space more effectively than simple alkyl or aryl substituents. This can lead to improved binding affinity and selectivity for the target protein.

Safety and Handling

This compound is expected to be a reactive and hazardous compound and should be handled with appropriate precautions. The safety profile is dominated by the sulfamoyl chloride functional group.

-

Hazard Statements: Based on analogous compounds like sulfamoyl chloride and sulfuryl chloride, it is expected to cause severe skin burns and eye damage.[5][11][12] It may also be harmful if swallowed or inhaled.[11][12]

-

Reactivity: Reacts violently with water and other protic solvents to release hydrochloric acid and the corresponding sulfonic acid.[5]

-

Handling:

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a highly valuable, albeit specialized, building block for modern drug discovery. Its synthesis from readily available starting materials is straightforward, and its utility in generating diverse sulfonamide libraries is significant. The incorporation of the oxolane moiety offers a strategic advantage in tuning the pharmacokinetic properties of lead compounds. This guide provides the foundational knowledge for researchers to safely and effectively utilize this reagent in their synthetic endeavors, accelerating the discovery of new and improved therapeutics.

References

-

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from BenchChem website.[1]

-

Mkrtchyan, S., & Iaroshenko, V. O. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry.[13]

-

BenchChem. (n.d.). N-(3-methylphenyl)oxolan-3-amine. Retrieved from BenchChem website.[3]

-

PubChem. (n.d.). N-methyl-3-(oxolan-3-ylmethoxy)propan-1-amine. Retrieved from PubChem.[14]

-

RSC Advances. (n.d.). Royal Society of Chemistry.[4]

-

Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.[15]

-

Unknown. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube.[16]

-

ChemicalBook. (n.d.). 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR spectrum. Retrieved from ChemicalBook.[6]

-

Angene Chemical. (2021, May 1). Safety Data Sheet.[11]

-

MilliporeSigma. (2025, November 20). SAFETY DATA SHEET.

-

Google Patents. (n.d.). CN107118184B - A kind of novel synthesis technique of tetrahydrofuran-3-methylamine.[17]

-

AK Scientific, Inc. (n.d.). Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.[12]

-

CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.[5]

-

ChemicalBook. (n.d.). (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1H NMR. Retrieved from ChemicalBook.[18]

-

ChemicalBook. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 1H NMR. Retrieved from ChemicalBook.[19]

-

ChemBK. (2024, April 9). oxolan-3-ylmethylamine.[20]

-

Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE.[21]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.[22]

-

Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka.[23]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018).[2]

-

ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl....[24]

-

Google Patents. (n.d.). CN1099418C - Tetrahydro-3-furanyl methylamine.[25]

-

The Royal Society of Chemistry. (n.d.). Supporting Information.[26]

-

Wiley Periodicals, Inc. (2011, November 21). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 - ElectronicsAndBooks.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.[10]

-

Google Patents. (n.d.). CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine.[27]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.[7]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[8]

-

SpectraBase. (n.d.). Tetrahydrofuran - Optional[1H NMR] - Spectrum.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. N-(3-methylphenyl)oxolan-3-amine | 162851-44-7 | Benchchem [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectrabase.com [spectrabase.com]

- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 11. angenechemical.com [angenechemical.com]

- 12. aksci.com [aksci.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. N-methyl-3-(oxolan-3-ylmethoxy)propan-1-amine | C9H19NO2 | CID 62486499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. CN107118184B - A kind of novel synthesis technique of tetrahydrofuran-3-methylamine - Google Patents [patents.google.com]

- 18. (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1H NMR spectrum [chemicalbook.com]

- 19. (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 1H NMR [m.chemicalbook.com]

- 20. chembk.com [chembk.com]

- 21. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]

- 22. nj.gov [nj.gov]

- 23. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 24. researchgate.net [researchgate.net]

- 25. CN1099418C - Tetrahydro-3-furanyl methylamine - Google Patents [patents.google.com]

- 26. rsc.org [rsc.org]

- 27. CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine - Google Patents [patents.google.com]

Physical and chemical properties of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

An In-Depth Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl chloride: A Scientifically Inferred Profile

Introduction and Overview

This compound is a bifunctional organic compound featuring a highly reactive sulfamoyl chloride group and a saturated heterocyclic oxolane (tetrahydrofuran) ring. The presence of the electrophilic sulfur(VI) center makes this molecule a potent reactant for nucleophilic substitution, positioning it as a potentially valuable intermediate in synthetic chemistry. Particularly in the field of drug discovery, building blocks containing the sulfonamide precursor moiety and a cyclic ether are of significant interest for developing novel therapeutic agents. This document synthesizes known chemical principles to construct a predictive guide to its properties, synthesis, and potential applications for researchers and drug development professionals.

Molecular Structure and Identification

The molecule consists of a central nitrogen atom bonded to a methyl group, a sulfonyl chloride group (-SO₂Cl), and the 3-position of an oxolane ring. The oxolane ring introduces a chiral center at the C3 position, meaning the compound can exist as (R)- and (S)-enantiomers.

-

IUPAC Name: this compound

-

Synonyms: N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride

-

Molecular Formula: C₅H₁₀ClNO₃S

-

Molecular Weight: 199.65 g/mol

Caption: 2D structure of this compound.

Predicted Physical and Chemical Properties

The physical properties are estimated based on analogous compounds like N-methylsulfamoyl chloride and functionalized tetrahydrofurans.[1][2][3] The oxolane moiety is expected to increase polarity and potential for hydrogen bonding compared to a simple alkyl substituent.

| Property | Predicted Value | Justification |

| Appearance | Colorless to light yellow liquid or low-melting solid.[2] | Similar small sulfamoyl chlorides are liquids or low-melting solids. The oxolane group may increase viscosity. |

| Boiling Point | > 190 °C (with decomposition). | N-methylsulfamoyl chloride has a boiling point of ~189°C.[2] The larger substituent would increase this, but thermal instability is common for sulfonyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (THF, CH₂Cl₂, MeCN). Reacts with protic solvents (water, alcohols).[3][4] | The polar oxolane ring and the polar sulfamoyl group suggest good solubility in polar aprotic solvents.[3][4] High reactivity precludes solubility measurement in protic media. |

| Stability | Moisture-sensitive; decomposes in the presence of water.[5][6] Should be stored under an inert atmosphere. | The sulfamoyl chloride functional group is highly susceptible to hydrolysis, yielding the corresponding sulfonic acid and HCl.[5][6] Storage under nitrogen or argon at low temperatures (2-8°C) is recommended. |

| pKa (Conjugate Acid) | Not applicable (no basic site). | The nitrogen lone pair is delocalized by the strongly electron-withdrawing sulfonyl group, rendering it non-basic. |

Proposed Synthesis: A Conceptual Protocol

A plausible synthetic route involves the reaction of N-methyl-N-(oxolan-3-yl)amine with a chlorosulfonating agent like sulfuryl chloride (SO₂Cl₂). This is a standard method for preparing N,N-disubstituted sulfamoyl chlorides from secondary amines.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Protocol:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve sulfuryl chloride (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Reaction: Cool the solution to 0 °C in an ice bath. Separately, dissolve N-methyl-N-(oxolan-3-yl)amine (1.0 equivalent) in the same dry solvent. Add this amine solution dropwise to the stirred sulfuryl chloride solution over 30-60 minutes. A gas trap is necessary to neutralize the evolving HCl gas.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC-MS).

-

Workup and Isolation: The reaction mixture is filtered to remove any amine hydrochloride salt precipitate. The filtrate is then concentrated under reduced pressure to yield the crude sulfamoyl chloride.

-

Purification (Caution): Purification by vacuum distillation may be possible but carries a risk of thermal decomposition. Column chromatography on silica gel can be attempted using non-polar eluents, but the high reactivity of the compound may lead to degradation on the column. Often, such reactive intermediates are used directly in the next step without further purification.[7]

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents reaction of the highly electrophilic sulfuryl chloride and the product with the solvent.

-

Low Temperature: The reaction is highly exothermic. Slow addition at 0 °C controls the reaction rate and minimizes side-product formation.

-

Inert Atmosphere: Prevents hydrolysis of the reagents and product with atmospheric moisture.

Chemical Reactivity and Applications

The core reactivity of this compound is dictated by the sulfamoyl chloride moiety.[5] The sulfur atom is highly electrophilic and will readily react with a wide range of nucleophiles. This makes it an excellent building block for introducing the N-methyl-N-(oxolan-3-yl)sulfonamide group into other molecules.

Key Reactions:

-

Reaction with Amines: Forms N'-substituted sulfamides. This is the most common and powerful application, allowing for the synthesis of a diverse library of sulfonamide-containing compounds.[8][9]

-

Reaction with Alcohols/Phenols: In the presence of a base (e.g., pyridine, triethylamine), it reacts to form sulfamate esters.

-

Hydrolysis: Rapidly reacts with water to form N-methyl-N-(oxolan-3-yl)sulfamic acid and hydrochloric acid. This highlights the need for anhydrous conditions during its synthesis and handling.[6]

-

Friedel-Crafts Sulfonamidation: Can react with electron-rich aromatic compounds under Lewis acid catalysis to form aryl sulfonamides.

Potential Applications in Drug Development:

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs.[10][11] The N-acyl sulfonamide moiety, in particular, is often used as a bioisostere for carboxylic acids.[11]

-

Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group, making it a key pharmacophore in inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs).[12][13] The oxolane ring can provide additional hydrogen bonding interactions and tailor the molecule's solubility and pharmacokinetic profile.

-

Scaffold for Combinatorial Chemistry: As a reactive intermediate, it can be used to rapidly generate libraries of diverse sulfonamides for high-throughput screening against various biological targets such as kinases, proteases, and G-protein coupled receptors.[14]

-

Bioisosteric Replacement: The entire N-methyl-N-(oxolan-3-yl)sulfonamide group can be incorporated into drug candidates to modulate properties like acidity, lipophilicity, and metabolic stability compared to other functional groups.

Safety and Handling

While no specific MSDS exists, the handling precautions should be based on those for reactive sulfonyl and sulfamoyl chlorides.[5][6][15]

-

Toxicity and Corrosivity: Assumed to be toxic and highly corrosive.[5] Upon contact with moisture, it will release HCl, which is corrosive to skin, eyes, and the respiratory tract.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, preferably in a freezer (-20°C).[6]

-

Spill Management: Spills should be neutralized with a weak base like sodium bicarbonate and absorbed with an inert material. Do not use water.

Conclusion

This compound, while not a commercially cataloged compound, represents a potentially valuable and versatile chemical intermediate. Its inferred properties—high reactivity towards nucleophiles, combined with the desirable structural features of the oxolane ring—make it an attractive building block for medicinal chemistry and drug discovery. The synthetic and handling protocols outlined in this guide are based on established chemical principles and provide a solid foundation for any researcher looking to synthesize and utilize this or structurally similar compounds.

References

-

Bhattacharjee, A., et al. (2013). Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

The Journal of Organic Chemistry. (n.d.). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

Angewandte Chemie. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). N-Methylsulfamoyl chloride. PubChem. Available at: [Link]

-

Journal of Medicinal Chemistry. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. Available at: [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses. Available at: [Link]

-

PubChem. (n.d.). Chlorosulfamic acid. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. Available at: [Link]

- Google Patents. (n.d.). Sulfamoyl chlorides - US4569995A. Google Patents.

- Google Patents. (n.d.). Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - CN103483254A. Google Patents.

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

-

PubChemLite. (n.d.). N-methyl-n-(oxan-4-yl)sulfamoyl chloride. PubChemLite. Available at: [Link]

- Google Patents. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - US6022984A. Google Patents.

-

Ataman Kimya. (n.d.). OXOLANE. Ataman Kimya. Available at: [Link]

-

MDPI. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. MDPI. Available at: [Link]

-

China Amines. (n.d.). Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. China Amines. Available at: [Link]

Sources

- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]

- 3. A brief description of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]

- 6. Sulfamoyl Chloride | 7778-42-9 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]

- 10. d-nb.info [d-nb.info]

- 11. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 12. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling [mdpi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Chlorosulfamic acid | ClH2NO2S | CID 24499 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: Synthesis, Characterization, and Applications in Drug Discovery

Disclaimer: As of the latest database search, a specific CAS number for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride has not been publicly cataloged. This guide, therefore, provides a scientifically grounded framework for its synthesis, expected properties, and potential applications based on established principles of organic chemistry and data from structurally related compounds.

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. The synthesis of novel sulfonamides often relies on the availability of diverse sulfamoyl chlorides as key building blocks. This guide focuses on a specific, albeit not widely documented, sulfamoyl chloride: this compound.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a plausible synthetic route for this compound, outline its expected physicochemical properties, discuss its potential applications in drug discovery, and provide detailed, hypothetical experimental protocols.

Proposed Synthesis of this compound

The synthesis of N-substituted sulfamoyl chlorides can be approached through several established methods. A common and effective strategy involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). This approach is proposed for the synthesis of the title compound.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical)

Materials:

-

N-methyl-oxolan-3-amine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add N-methyl-oxolan-3-amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

-

Addition of Sulfuryl Chloride: In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Physicochemical Properties and Characterization

The expected properties of this compound are extrapolated from data on similar compounds such as N-Methylsulfamoyl chloride.[3][4][5][6][7]

Expected Properties:

| Property | Expected Value/Description |

| Molecular Formula | C₅H₁₀ClNO₃S |

| Molecular Weight | 199.65 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | Expected to be distillable under reduced pressure |

| Solubility | Soluble in common organic solvents (DCM, THF, ethyl acetate). Likely to react with protic solvents like water and alcohols. |

| Stability | Moisture-sensitive; should be stored under an inert atmosphere at low temperatures (2-8 °C).[3][5][7] |

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl group.

Applications in Drug Discovery

This compound is a promising building block for creating a diverse library of sulfonamide-containing compounds for drug discovery. The primary application is its reaction with primary and secondary amines to form the corresponding sulfonamides.[8]

Workflow for Sulfonamide Synthesis:

Caption: General workflow for the synthesis of sulfonamides.

Protocol for a Representative Sulfonamide Synthesis

Materials:

-

This compound

-

A primary or secondary amine of interest

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add pyridine or triethylamine (1.2 equivalents).

-

Addition of Sulfamoyl Chloride: Add a solution of this compound (1.1 equivalents) in DCM dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting sulfonamide by flash chromatography or recrystallization.

Safety and Handling

Sulfamoyl chlorides are reactive and potentially hazardous compounds.[9] They are often corrosive and moisture-sensitive, reacting with water to release HCl.[10]

General Safety Precautions:

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[11][12]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[11]

Conclusion

While this compound may not be a commercially available reagent with an assigned CAS number, its synthesis is achievable through established chemical methodologies. Its structure presents an attractive combination of a reactive sulfamoyl chloride for derivatization and an oxolane ring to potentially enhance the pharmacokinetic profile of the resulting molecules. This guide provides a comprehensive, albeit prospective, overview for researchers to synthesize, characterize, and utilize this promising building block in the pursuit of novel therapeutics. The protocols and data presented herein are intended to serve as a foundational resource for further investigation and development in the field of medicinal chemistry.

References

- Thermo Fisher Scientific. (2009, September 22).

- Spectrum Chemical. (2015, July 8).

- AK Scientific, Inc. Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.

- Medline. (2020, February 25).

- CDH Fine Chemical.

- PubChemLite. N-methyl-n-(oxan-4-yl)sulfamoyl chloride.

- Pharmaffiliates. CAS No : 7778-42-9| Chemical Name : Sulfamoyl Chloride.

- Sigma-Aldrich. N-Methylsulfamoyl chloride | 10438-96-7.

- PubChem. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235.

- Synthesis of sulfonyl chloride substr

- BLD Pharm. 10438-96-7|N-Methylsulfamoyl chloride.

- Santa Cruz Biotechnology. Sulfamoyl Chloride | CAS 7778-42-9.

- ChemicalBook. METHYLSULFAMOYL CHLORIDE | 10438-96-7.

- LookChem. Methylsulfamoyl chloride.

- ChemicalBook. Sulfamoyl Chloride synthesis.

- ChemicalBook. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.

- ChemicalBook. Sulfamoyl Chloride | 7778-42-9.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- Synthetic methodology for the preparation of N-hydroxysulfamides. (n.d.). PMC.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. N-Methylsulfamoyl chloride | 10438-96-7 [sigmaaldrich.com]

- 4. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10438-96-7|N-Methylsulfamoyl chloride|BLD Pharm [bldpharm.com]

- 6. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. cbijournal.com [cbijournal.com]

- 9. aksci.com [aksci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. medline.com [medline.com]

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride mechanism of action

This guide provides an in-depth technical analysis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride , a specialized electrophilic reagent used in medicinal chemistry.

Executive Summary: this compound (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is not a drug itself, but a high-value synthetic building block . Its primary "Mechanism of Action" is chemical: it functions as a highly reactive electrophile to introduce the N-methyl-N-(oxolan-3-yl)sulfamoyl moiety into target molecules. This moiety is strategically employed in drug design to modulate physicochemical properties (solubility, lipophilicity) and enhance ligand-protein binding interactions through the sulfamide motif and the ether oxygen of the oxolane ring.

Part 1: Chemical Identity & Mechanism of Reaction

The Reagent Profile

-

Chemical Name: this compound

-

Functional Class: Sulfamoyl Chloride (R-N(CH3)-SO2-Cl)

-

Role: Electrophilic Sulfamoylating Agent

-

Key Structural Features:

-

Sulfonyl Chloride Core: The reactive warhead susceptible to nucleophilic attack.

-

Oxolane (Tetrahydrofuran) Ring: A polar, non-aromatic cycle that increases aqueous solubility compared to carbocyclic analogs.

-

N-Methyl Group: Removes a hydrogen bond donor, reducing desolvation penalties and locking conformation.

-

Chemical Mechanism of Action (Reactivity)

The "action" of this compound is defined by its reaction with nucleophiles (primarily amines or alcohols) to form sulfamides or sulfamates . The reaction proceeds via a nucleophilic substitution at the sulfur atom, typically following an addition-elimination pathway or a concerted

The Reaction Pathway:

-

Nucleophilic Attack: The lone pair of the incoming nucleophile (e.g., a primary amine,

) attacks the electrophilic sulfur atom. -

Transition State: A trigonal bipyramidal transition state (or short-lived tetrahedral intermediate) is formed where the sulfur is hypervalent.

-

Elimination: The chloride ion (

) is expelled as a good leaving group. -

Deprotonation: A base (e.g., Triethylamine, DIPEA) removes the proton from the cationic intermediate to yield the neutral sulfamide product.

Visualization: Sulfamoylation Mechanism

Caption: Figure 1. The chemical mechanism of action where the reagent transfers the sulfamoyl moiety to an amine nucleophile.

Part 2: Medicinal Chemistry Utility (The "Why")

In drug development, this specific building block is selected to solve specific multiparameter optimization (MPO) problems. It is not merely a linker; it is a functional pharmacophore.

Physicochemical Modulation

| Property | Effect of N-methyl-N-(oxolan-3-yl) Moiety | Mechanism |

| Solubility | Increases | The ether oxygen in the oxolane ring acts as a hydrogen bond acceptor, lowering LogD compared to a cyclopentyl analog. |

| Permeability | Maintains/Improves | The N-methyl group removes a hydrogen bond donor (HBD). Reducing HBD count often improves passive membrane permeability by lowering the energy required to desolvate the molecule before entering the lipid bilayer. |

| Metabolic Stability | Moderate/High | The cyclic ether (oxolane) is generally more metabolically stable than linear ethers, though the |

Structural Biology & Binding

When incorporated into a drug candidate (e.g., a kinase inhibitor or GPCR ligand), this moiety acts through specific interactions:

-

The Sulfonyl Group (

): Often forms key hydrogen bonds with backbone amides in the target protein's active site. It creates a rigid geometry (tetrahedral sulfur). -

The Oxolane Oxygen: Can accept a hydrogen bond from water networks or specific residues (e.g., Serine, Threonine) in the binding pocket, anchoring the molecule in a specific orientation.

Part 3: Experimental Protocols

Trustworthiness: The following protocol is a standard, self-validating system for using sulfamoyl chlorides. Note: Sulfamoyl chlorides are moisture-sensitive and corrosive.

Standard Operating Procedure: N-Sulfamoylation of Amines

Materials:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Target Amine (1.0 - 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (Optional): DMAP (0.1 equiv) if the amine is non-nucleophilic.

Workflow:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

or Ar), dissolve the Target Amine in anhydrous DCM. -

Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C (ice bath) to control the exotherm.

-

Reagent Addition: Add This compound dropwise (either neat or as a solution in DCM). Critical: Slow addition prevents double-sulfamoylation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

-

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the amine mass and appearance of [M + 177]+ (mass of the added group).

-

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Safety Note: Sulfamoyl chlorides hydrolyze to form HCl and the corresponding sulfamic acid. Always handle in a fume hood.

Part 4: Biological Context

While this compound is a reagent, the products derived from it fall into several biologically active classes:

-

Carbonic Anhydrase Inhibitors (CAIs): Sulfamates and sulfamides are classic zinc-binding groups (ZBGs). The oxolane tail provides isoform selectivity (e.g., CA II vs CA IX) by exploring the hydrophilic half of the active site.

-

Kinase Inhibitors: The sulfamide linker can replace a urea or amide bond to alter the vector of the substituents, potentially accessing new pockets or avoiding patent space.

-

11

-HSD1 Inhibitors: Sulfamoyl derivatives have been explored for metabolic diseases, where the polar oxolane ring helps reduce lipophilicity-driven toxicity.

Visualization: From Reagent to Bioactive Ligand

Caption: Figure 2. The reagent serves as a divergent point to access multiple therapeutic classes.

References

-

RSC Advances. "Microwave-assisted sulfonylation of amines." Royal Society of Chemistry, 2012.

-

Chemistry LibreTexts. "Amines and Sulfonyl Chloride." LibreTexts, 2020.

-

BenchChem. "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides, 2025.

-

PubChem. "N-methyl-N-(oxan-4-yl)sulfamoyl chloride (Analogous Structure)." National Library of Medicine.

-

Journal of Organic Chemistry. "Synthesis of Sulfonamides via Sulfonyl Chlorides." ACS Publications, 2009.

A Technical Guide to the Spectroscopic Characterization of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride

Abstract

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a bespoke chemical entity with potential applications in synthetic chemistry and drug discovery. As with any novel compound, a thorough structural elucidation is paramount for its effective utilization and for meeting regulatory standards. This technical guide provides a comprehensive, albeit predictive, analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to offer a robust predictive framework. The guide is intended for researchers, scientists, and drug development professionals, providing not only anticipated spectral data but also the underlying scientific rationale and detailed experimental protocols for its acquisition and interpretation.

Introduction: The Significance of this compound

The sulfamoyl chloride moiety is a critical functional group in medicinal chemistry, serving as a precursor to a wide array of sulfonamides, a class of compounds with diverse biological activities.[1][2] The incorporation of a substituted oxolane (tetrahydrofuran) ring introduces specific steric and electronic properties, potentially influencing the compound's reactivity, solubility, and pharmacokinetic profile. The N-methyl substitution further modulates these characteristics.

Accurate structural confirmation of this compound is the cornerstone of its application. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum is expected to provide a unique fingerprint of the molecule's proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, S, Cl) and through-bond or through-space effects. The predicted ¹H NMR data is summarized in Table 1.

Rationale Behind Predictions:

-

N-CH₃ (a): The methyl protons are attached to a nitrogen atom, which is in turn bonded to the electron-withdrawing sulfamoyl chloride group. This will deshield the protons, causing them to appear as a singlet in the downfield region, estimated around 3.0-3.2 ppm.

-

CH-N (b): This methine proton is at a stereocenter and is directly attached to the nitrogen of the sulfamoyl group and is part of the oxolane ring. The combined electron-withdrawing effects of the nitrogen and the ring oxygen will result in significant deshielding. Its signal is predicted to be a multiplet due to coupling with the adjacent methylene protons on C2 and C4, appearing in the 4.5-4.8 ppm range.

-

O-CH₂ (c, d): The protons on carbons adjacent to the ring oxygen (C2 and C5) are expected to be in the range of 3.7-4.2 ppm. Due to the chiral center at C3, the protons on C2 will be diastereotopic, leading to complex splitting patterns (likely a doublet of doublets or a more complex multiplet for each).

-

C-CH₂-C (e): The protons on C4 are adjacent to the C3 methine and will also exhibit complex splitting. They are expected to be found further upfield compared to the protons adjacent to the oxygen, likely in the 2.0-2.4 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-CH₃ (a) | 3.0 - 3.2 | Singlet (s) | 3H |

| CH-N (b) | 4.5 - 4.8 | Multiplet (m) | 1H |

| O-CH₂ (c, d) | 3.7 - 4.2 | Multiplet (m) | 4H |

| C-CH₂-C (e) | 2.0 - 2.4 | Multiplet (m) | 2H |

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Rationale Behind Predictions:

-

N-CH₃: The methyl carbon attached to the nitrogen is expected to resonate in the 35-40 ppm range.

-

CH-N: The C3 carbon, directly bonded to the nitrogen, will be significantly deshielded and is predicted to appear around 60-65 ppm.

-

O-CH₂: The C2 and C5 carbons, being adjacent to the highly electronegative oxygen atom, will be the most deshielded carbons of the oxolane ring, with predicted chemical shifts in the range of 68-75 ppm.

-

C-CH₂-C: The C4 carbon, being a simple aliphatic carbon within the ring, is expected to be the most shielded, with a predicted chemical shift of 30-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| CH-N (C3) | 60 - 65 |

| O-CH₂ (C2, C5) | 68 - 75 |

| C-CH₂-C (C4) | 30 - 35 |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (Molecular Weight: 213.68 g/mol ), the following is expected:

-

Molecular Ion (M⁺): A pair of peaks at m/z 213 and 215, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). This peak may be of low intensity due to the lability of the sulfamoyl chloride group.

-

Major Fragmentation Pathways: The molecule is expected to fragment via several pathways under electron ionization (EI) or electrospray ionization (ESI). The primary fragmentation points are likely to be the relatively weak S-Cl and N-S bonds.

Table 3: Predicted Key Mass Fragments

| m/z | Proposed Fragment | Comments |

| 213/215 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 178 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 114 | [M - SO₂Cl]⁺ | Loss of the sulfamoyl chloride radical. |

| 99/101 | [SO₂Cl]⁺ | The sulfonyl chloride fragment, showing the chlorine isotopic pattern. |

| 85 | [C₄H₉O]⁺ | A fragment corresponding to the oxolanyl moiety after cleavage. |

| 57 | [C₃H₅O]⁺ | Further fragmentation of the oxolane ring. |

Experimental Protocols

To obtain high-quality NMR and MS data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Chloroform-d is often a good first choice for this type of compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.[4]

-

Typical acquisition parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[4]

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the molecular ion and key fragments.[5]

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently approach the characterization of this and related molecules. The combination of ¹H, ¹³C, and 2D NMR with high-resolution mass spectrometry offers a powerful toolkit for unambiguous structure elucidation, which is a critical step in the journey of chemical research and development.

References

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Sulfamoyl Chloride: A Technical Guide.

- ScienceOpen. (n.d.). Supporting Information.

- Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides.

- CONICET. (2005). Spectral Assignments and Reference Data.

- Dove Medical Press. (n.d.). Supplementary materials.

- The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper.

- Santa Cruz Biotechnology. (n.d.). Sulfamoyl Chloride.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- RSC Publishing. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.

- PubChem. (n.d.). N-methyl-n-(oxan-4-yl)sulfamoyl chloride.

- AWS. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.

- PubChem. (n.d.). N-Methylsulfamoyl chloride.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- CymitQuimica. (n.d.). N-Methyl-N-(oxan-4-yl)sulfamoyl chloride.

Sources

Technical Guide: Safety, Storage, and Handling of N-Methyl-N-(oxolan-3-yl)sulfamoyl Chloride

Abstract

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride (also known as N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride) is a specialized electrophilic reagent used primarily in the synthesis of complex sulfonamides for drug discovery. As a carbamoyl-like sulfonyl chloride derivative, it presents a dual hazard profile: high reactivity toward nucleophiles (biological tissue) and significant thermal/hydrolytic instability. This guide provides a field-validated protocol for the safe management of this reagent, moving beyond generic safety data to address specific stability mechanisms and handling nuances.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

To handle this compound safely, one must understand its structural vulnerabilities. It belongs to the class of N,N-disubstituted sulfamoyl chlorides, which are generally more stable than their monosubstituted counterparts but remain prone to moisture-induced decomposition.

| Property | Description |

| Chemical Name | This compound |

| Synonyms | N-methyl-N-(tetrahydrofuran-3-yl)sulfamoyl chloride |

| Functional Class | Sulfamoyl Chloride ( |

| Molecular Formula | |

| Physical State | Viscous oil or low-melting solid (structure-dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |

Structural Implications

The molecule features a tetrahydrofuran (oxolane) ring attached to the nitrogen. While the ether linkage in the ring is relatively robust, the S-Cl bond is the critical point of failure. It is highly electrophilic, designed to react with amines to form sulfonamides. This same reactivity makes it an aggressive lachrymator and corrosive agent.

Hazard Mechanism: The "Why" Behind the Protocol

Safety protocols for sulfamoyl chlorides are dictated by two primary decomposition pathways: Hydrolysis and Thermal Elimination .

Hydrolysis (Moisture Sensitivity)

Upon contact with water (even atmospheric humidity), the S-Cl bond cleaves. This is not a passive degradation; it is an exothermic reaction that generates Hydrochloric Acid (HCl) gas and the corresponding sulfamic acid.

-

Risk: Pressurization of sealed vials; severe respiratory irritation; corrosion of metal spatulas/needles.

Thermal Instability

Unlike aryl sulfonyl chlorides (e.g., Tosyl chloride), sulfamoyl chlorides can undergo thermal decomposition, potentially releasing Sulfur Dioxide (

Visualization: Decomposition Pathways

The following diagram illustrates the chemical fate of the molecule under improper storage conditions.

Storage Protocols: The Cold Chain

Proper storage is not just about safety; it is about preserving reagent integrity. Sulfamoyl chlorides are notorious for "going bad" (turning into a fuming, acidic sludge) if the cold chain is broken.

Temperature Control

-

Standard: Store at -20°C (± 5°C) .

-

Rationale: Low temperature kinetically inhibits the thermal elimination of

and slows hydrolysis from trace moisture trapped in the headspace.

Atmosphere & Containment

-

Primary Container: Glass vial with a Teflon-lined screw cap. Avoid metal caps which can corrode if HCl evolves.

-

Secondary Containment: The primary vial must be sealed inside a secondary jar containing a desiccant (e.g., Drierite or Silica Gel).

-

Inert Gas: Backfill the headspace with Argon rather than Nitrogen if possible. Argon is heavier than air and provides a better blanket against moisture ingress during repeated opening/closing.

Handling & Experimental Workflow

Core Directive: Never handle this reagent on an open bench. All manipulations must occur inside a certified chemical fume hood.

PPE Selection (Permeation Defense)

Standard Nitrile gloves may offer insufficient protection against the combination of the corrosive chloride and the organic "tail" (THF moiety) which acts as a solvent carrier.

-

Recommendation: Use Silver Shield/Laminate gloves or Double-gloving (Nitrile over Neoprene) to prevent rapid breakthrough.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if handling >5g.

Reaction Setup (Synthetic Utility)

To successfully use this reagent in sulfonamide coupling:

-

Solvent: Use anhydrous Dichloromethane (DCM) or THF.

-

Base Scavenger: You must use a tertiary amine base (e.g., Triethylamine or DIPEA) to scavenge the HCl generated during the coupling.

-

Stoichiometry: Use at least 1.1 equivalents of base relative to the sulfamoyl chloride.

-

-

Temperature: Add the sulfamoyl chloride solution dropwise to the amine/base mixture at 0°C .

Handling Decision Tree

Follow this logic flow to ensure safety during usage.

Emergency & Decontamination

Spill Management

Do not use water to clean up a spill of the pure reagent; it will generate a cloud of HCl gas.

-

Isolate: Evacuate the immediate area if the spill is large (>10mL).

-

Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (

) or Calcium Carbonate. This will neutralize the acid safely. -

Clean: Once fizzing stops, absorb onto vermiculite or sand and dispose of as hazardous chemical waste.

First Aid

-

Skin Contact: Immediate flush with water for 15 minutes. The lipophilic THF tail may aid skin absorption, so speed is critical.

-

Inhalation: Move to fresh air immediately. Symptoms of lung damage (edema) from HCl/Sulfamoyl inhalation can be delayed up to 24 hours.

References

-

Sigma-Aldrich. N-Methylsulfamoyl chloride Safety Data Sheet (SDS). Retrieved from (Representative class data).

-

National Institutes of Health (PubChem). Sulfamoyl Chloride Compound Summary. Retrieved from .

-

Maji, S., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.[1][2] Thieme Connect. Retrieved from .

-

Volkov, A., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3][4] ChemRxiv. Retrieved from .

-

BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

Sources

Methodological & Application

The Synthetic Utility of N-methyl-N-(oxolan-3-yl)sulfamoyl Chloride: A Versatile Building Block for Novel Sulfonamides

Senior Application Scientist Note: In the landscape of modern drug discovery and organic synthesis, the demand for novel chemical scaffolds with favorable physicochemical properties is insatiable. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1] This guide introduces N-methyl-N-(oxolan-3-yl)sulfamoyl chloride, a versatile yet underexplored reagent, as a valuable building block for the synthesis of N,N-disubstituted sulfamides. The incorporation of the oxolane (tetrahydrofuran) moiety is a strategic choice, as this motif can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable, three-dimensional scaffold that can effectively explore chemical space.[2][3]

While direct literature on the synthesis and application of this compound is sparse, this document provides robust, proposed protocols for its synthesis and subsequent use in the preparation of diverse sulfonamides. These protocols are grounded in well-established and analogous chemical transformations, offering researchers a reliable starting point for their synthetic endeavors.

Proposed Synthesis of this compound

The synthesis of the title compound is proposed as a two-step sequence starting from commercially available materials. The first step involves the synthesis of the secondary amine precursor, N-methyl-oxolan-3-amine, via reductive amination. The subsequent reaction with a sulfonating agent, such as sulfuryl chloride, yields the desired sulfamoyl chloride.

Step 1: Synthesis of the Precursor, N-methyl-oxolan-3-amine

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[4][5] This proposed protocol utilizes the reaction of oxolan-3-one with methylamine in the presence of a reducing agent.

Protocol 1: Synthesis of N-methyl-oxolan-3-amine via Reductive Amination

-

Materials:

-

Oxolan-3-one

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

-

Procedure:

-

To a solution of oxolan-3-one (1.0 eq) in anhydrous DCM or DCE (0.2 M), add methylamine (1.2 eq). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Add glacial acetic acid (1.1 eq) to the mixture to facilitate the formation of the iminium ion. Stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-methyl-oxolan-3-amine can be purified by flash column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

The conversion of a secondary amine to its corresponding sulfamoyl chloride is a standard transformation, typically achieved by reaction with sulfuryl chloride (SO₂Cl₂).[6]

Protocol 2: Synthesis of this compound

-

Materials:

-

N-methyl-oxolan-3-amine (from Step 1)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Triethylamine (Et₃N) or Pyridine

-